molecular formula C21H24N4O4 B10995748 N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

Cat. No.: B10995748
M. Wt: 396.4 g/mol
InChI Key: HLEAMDBCELHHRR-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

The compound features a piperazine ring, a benzodioxin moiety, and various functional groups. Its intricate structure suggests potential biological activity.

Preparation Methods

Synthesis:: The synthesis begins with 1,4-benzodioxane-6-amine (1), which reacts with 4-bromobenzenesulfonyl chloride (2) in alkaline conditions. This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide (3). Further treatment with various alkyl/aralkyl halides (4a–4n) using N,N-dimethylformamide (DMF) as the reaction medium leads to the desired compound .

Chemical Reactions Analysis

    Reactions: The compound likely undergoes diverse reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: These depend on the specific reaction. For example, reduction might involve hydrogenation with a metal catalyst.

    Major Products: These vary based on the reaction type. Detailed studies are needed to identify specific products.

Scientific Research Applications

    Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

    Biology: Explore its interactions with biomolecules (e.g., proteins, nucleic acids).

    Medicine: Assess its pharmacological properties, such as potential as a drug candidate.

    Industry: Consider applications in materials science or catalysis.

Mechanism of Action

    Targets: Identify molecular targets (e.g., receptors, enzymes) affected by the compound.

    Pathways: Investigate signaling pathways modulated by this compound.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features.

    Similar Compounds: Explore related structures, such as other piperazine derivatives or benzodioxin-containing compounds.

Properties

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C21H24N4O4/c26-20(23-16-6-7-18-19(14-16)29-13-12-28-18)15-22-21(27)25-10-8-24(9-11-25)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,22,27)(H,23,26)

InChI Key

HLEAMDBCELHHRR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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